6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
Description
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol (CAS: 1823900-94-2) is a benzyl alcohol derivative featuring an allyloxy (-O-CH₂-CH=CH₂) substituent at the 6-position and chlorine atoms at the 2- and 3-positions of the benzene ring. Its molecular formula is C₁₀H₉Cl₂O₂, with a molecular weight of 217.09 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive allyloxy group and halogenated aromatic structure .
Properties
IUPAC Name |
(2,3-dichloro-6-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZIWMYPDHZMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C=C1)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzyl Acetate Intermediate
Reagents: The key reagent is 6-(allyloxy)-2,3-dichlorobenzyl chloride, which is reacted with anhydrous sodium acetate or sodium acetate in aqueous solution.
Catalyst: A quaternary ammonium salt (e.g., tetrabutylammonium chloride or tetrabutylammonium hydrogen sulfate) is employed as a phase transfer catalyst to facilitate the transfer of acetate ions into the organic phase, enhancing reaction efficiency.
Reaction Conditions: The reaction is typically conducted at elevated temperatures ranging from 60°C to 110°C. Reaction times can vary from 2 hours to over 20 hours depending on the scale and specific conditions.
Mechanism: The acetate ion displaces the chloride on the benzyl chloride via nucleophilic substitution, forming the benzyl acetate intermediate.
Hydrolysis to Benzyl Alcohol
Reagents: The benzyl acetate intermediate is hydrolyzed using aqueous sodium hydroxide solution, typically 20-70% w/v.
Conditions: Hydrolysis is performed at temperatures between 80°C and 110°C for 30 minutes to 1 hour.
Isolation: After hydrolysis, the reaction mixture is cooled, and the benzyl alcohol is isolated by extraction with an organic solvent (e.g., toluene or petroleum ether), followed by washing, drying, and recrystallization from methanol or similar solvents to achieve high purity.
| Parameter | Typical Conditions / Results |
|---|---|
| Benzyl chloride starting material | 6-(Allyloxy)-2,3-dichlorobenzyl chloride (0.5 mol) |
| Acetate source | Anhydrous sodium acetate (1.01 to 1.10 mol per mol chloride) |
| Phase transfer catalyst | Tetrabutylammonium chloride (0.5 to 5% w/w relative to chloride) |
| Acetate formation temperature | 100°C for 2 hours |
| Hydrolysis reagent | 20-70% aqueous sodium hydroxide |
| Hydrolysis temperature | 95°C for 1 hour |
| Yield of benzyl acetate | >99% conversion by GC |
| Yield of benzyl alcohol | ~95-96% after hydrolysis and purification |
| Purity of final product | >99.5% by gas chromatography |
| Melting point (if crystalline) | ~97-98°C |
Advantages of Two-Step Process: The intermediate formation of the benzyl acetate prevents the formation of unwanted by-products such as bis-benzyl ethers, which can occur if benzyl chloride is directly hydrolyzed with strong base.
Role of Phase Transfer Catalysts: Quaternary ammonium salts significantly improve reaction rates and yields by facilitating ion transfer between aqueous and organic phases.
Effect of Substituents: The presence of dichloro substituents at the 2 and 3 positions and the allyloxy group at the 6 position introduces steric hindrance and electronic effects that can slow down nucleophilic substitution; thus, optimized conditions including catalyst choice and temperature are critical.
Purification: Recrystallization from methanol or similar solvents is effective in achieving high purity products suitable for pharmaceutical or industrial applications.
| Step | Reagents & Catalysts | Conditions | Outcome / Notes |
|---|---|---|---|
| Acetate formation | 6-(Allyloxy)-2,3-dichlorobenzyl chloride, sodium acetate, quaternary ammonium salt | 100°C, 2 hours | High conversion to benzyl acetate (>99%) |
| Hydrolysis | Aqueous NaOH (20-70%), water, toluene | 95°C, 1 hour | Hydrolysis of acetate to benzyl alcohol, ~95% yield |
| Purification | Methanol recrystallization | Ambient to reflux | High purity (>99.5%) benzyl alcohol |
The preparation of 6-(Allyloxy)-2,3-dichlorobenzyl alcohol is efficiently achieved via a two-step process involving acetate intermediate formation followed by alkaline hydrolysis. The use of phase transfer catalysts and controlled reaction conditions ensures high yields and purity, overcoming challenges posed by steric hindrance and electronic effects of the substituents. These methods are well-supported by analogous processes for other dichlorobenzyl alcohols documented in patent literature and industrial protocols.
Chemical Reactions Analysis
Types of Reactions
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol can undergo various chemical reactions, including:
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: 6-(Allyloxy)-2,3-dichlorobenzaldehyde, 6-(Allyloxy)-2,3-dichlorobenzoic acid.
Reduction: 6-(Allyloxy)-2,3-dichlorotoluene.
Substitution: 6-(Allyloxy)-2-chloro-3-aminobenzyl Alcohol, 6-(Allyloxy)-2-chloro-3-thiolbenzyl Alcohol.
Scientific Research Applications
Pharmaceutical Industry
6-(Allyloxy)-2,3-dichlorobenzyl alcohol serves as a versatile building block for drug synthesis. Its structural characteristics allow it to participate in various chemical reactions that are essential for developing new pharmaceutical agents. The presence of chlorine atoms enhances its biological activity, making it a candidate for antimicrobial and antiviral agents.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that dichlorobenzyl alcohol derivatives can effectively inhibit bacterial growth and reduce viral loads in clinical settings . This suggests that this compound may also possess similar properties due to its structural similarities.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis processes. Its ability to undergo various reactions—such as nucleophilic substitutions and electrophilic additions—makes it valuable for synthesizing more complex organic molecules. The allyloxy group can be modified or removed in further synthetic steps, providing flexibility in designing new compounds.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of dichlorobenzyl alcohol derivatives demonstrated that these compounds could significantly lower the incidence of throat infections when used in lozenges combined with other agents like amylmetacresol. This highlights the potential utility of this compound in similar formulations aimed at treating throat infections .
Case Study 2: Synthesis of Novel Antiviral Agents
Research focused on synthesizing antiviral agents has explored the use of dichloro-substituted benzyl alcohols as key intermediates. The findings indicate that the introduction of allyloxy groups can enhance the efficacy of these compounds against viral pathogens. Such studies pave the way for developing new therapeutic agents based on this compound.
Mechanism of Action
The mechanism of action of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol depends on its specific application. In chemical reactions, the allyloxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The dichloro groups can influence the reactivity of the benzyl alcohol moiety by electron-withdrawing effects, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Dichlorobenzyl Alcohol Isomers
2,3-Dichlorobenzyl Alcohol (CAS: 38594-42-2) :
2,4-Dichlorobenzyl Alcohol (CAS: 1777-82-8) :
2,6-Dichlorobenzyl Alcohol (CAS: 15258-73-8) :
Key Differences :
- 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol distinguishes itself with an allyloxy group, enhancing its reactivity in alkylation or cross-coupling reactions compared to non-etherified dichlorobenzyl alcohols .
Halogenated Benzyl Alcohols with Additional Substituents
6-Bromo-2,3-dichlorobenzyl Alcohol (CAS: 1807009-09-1) :
6-Chloro-2,3-difluorobenzyl Alcohol (CAS: 887585-70-8) :
Key Differences :
- The bromo and fluoro analogs exhibit distinct electronic properties due to halogen electronegativity, altering their reactivity in substitution reactions. Bromine’s larger atomic radius also increases molecular weight and density compared to this compound .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₀H₉Cl₂O₂ | 217.09 | N/A | Allyloxy, 2,3-Cl |
| 2,3-Dichlorobenzyl Alcohol | C₇H₆Cl₂O | 177.03 | 85–88 | 2,3-Cl |
| 2,4-Dichlorobenzyl Alcohol | C₇H₆Cl₂O | 177.03 | N/A | 2,4-Cl |
| 6-Bromo-2,3-dichlorobenzyl Alcohol | C₇H₅BrCl₂O | 256.00 | N/A | 6-Br, 2,3-Cl |
| 6-Chloro-2,3-difluorobenzyl Alcohol | C₇H₅ClF₂O | 180.56 | N/A | 6-Cl, 2,3-F |
Biological Activity
6-(Allyloxy)-2,3-dichlorobenzyl alcohol (CAS No. 1823900-94-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a dichlorobenzyl moiety with an allyloxy group, which may contribute to its bioactivity. The presence of the hydroxyl group allows for various chemical reactions, enhancing its potential as a therapeutic agent.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃Cl₂O₂ |
| Molecular Weight | 248.13 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound likely disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Case Study : A study demonstrated that derivatives of similar structures showed promising activity against Staphylococcus aureus and Escherichia coli, indicating the potential efficacy of this compound in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored. It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways.
- Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism may involve the activation of caspases and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects.
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.
- Evidence : Animal models have demonstrated a reduction in inflammatory markers when treated with this compound, suggesting its potential for therapeutic use in inflammatory diseases .
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A formulation containing this compound was tested against clinical isolates of bacteria. Results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Cancer Cell Line Study : In vitro assays on breast cancer cell lines revealed that treatment with the compound led to significant apoptosis rates, suggesting its potential as an adjunct therapy in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol, and how can reaction yields be optimized?
Methodological Answer:
- Synthetic Pathway : A plausible route involves the alkylation of 2,3-dichlorobenzyl alcohol with allyl bromide or allyl chloride under basic conditions (e.g., K₂CO₃ in DMF). The allyloxy group is introduced via nucleophilic substitution.
- Catalyst Optimization : Evidence from benzyl alcohol alkylation (e.g., 4-chloro-3-nitrobenzyl alcohol) shows that AlCl₃ is critical for activating the hydroxyl group. A molar ratio of AlCl₃ to benzyl alcohol of 1.5:1 improves conversion rates (>80%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc).
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 98°C (lit. mp for dichlorobenzyl alcohols: 86–98°C). Store at 2–8°C in amber vials .
- Photostability : Susceptible to UV-induced degradation. Use light-resistant containers.
- pH Sensitivity : Stable in neutral conditions; avoid strong acids/bases to prevent ether cleavage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the allyloxy group in cross-coupling reactions?
Methodological Answer:
- Transition Metal Catalysis : The allyloxy group participates in Pd-catalyzed Heck or Suzuki couplings. For example, the allyl moiety can act as a directing group in C-H activation .
- Electrophilic Substitution : The electron-rich allyloxy group enhances para-substitution in aromatic electrophilic reactions. Computational studies (DFT) suggest this is due to resonance stabilization of intermediates .
- Experimental Design : Use deuterated analogs to track regioselectivity. Monitor reaction progress via in situ Raman spectroscopy .
Q. How do chloro substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
Methodological Answer:
- Directing Effects : The 2,3-dichloro groups are meta-directing, but the allyloxy group (ortho/para-directing) competes. Competition experiments show allyloxy dominance in nitration reactions .
- Kinetic vs. Thermodynamic Control : At low temps (–20°C), meta products dominate; at higher temps (80°C), para products form due to steric hindrance. Validate via HPLC (C18 column, acetonitrile/water) .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
Methodological Answer:
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) .
- Mechanistic Studies :
Contradictions and Open Questions
- Antiseptic Mechanism : Evidence conflicts on whether dichlorobenzyl alcohols act via protein denaturation or sodium channel blockade . Further studies using cryo-EM or molecular docking are needed.
- Allyloxy Stability : Some protocols report ether cleavage under acidic conditions, while others observe resilience—likely due to steric protection from chloro groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
